molecular formula C40H36N2O5 B2500480 Fmoc-L-Hgn(Trt)-OH CAS No. 1263046-43-0

Fmoc-L-Hgn(Trt)-OH

Cat. No. B2500480
CAS RN: 1263046-43-0
M. Wt: 624.737
InChI Key: NFAHDTODHGODCZ-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Fmoc-L-Hgn(Trt)-OH is a derivative used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group (9-fluorenylmethoxycarbonyl) is a common amino-protecting group that can be removed under basic conditions without affecting other protecting groups like Trt (trityl), which is used to protect hydroxyl or amino functions.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids with Trt protecting groups is a multi-step process. For example, the preparation of N-Fmoc-O-Trt derivatives of serine, threonine, and tyrosine has been described in the literature. These derivatives are useful in peptide synthesis, as demonstrated by the successful solid-phase preparation of peptides such as the partially protected ACTH (fragment 1–10) and peptide T 12, which contains six hydroxy amino acid side chains protected with Trt groups .

Molecular Structure Analysis

The molecular structure of Fmoc-L-Hgn(Trt)-OH would consist of the amino acid backbone with the Fmoc group attached to the nitrogen atom of the amino group and the Trt group attached to the side chain functional group. The presence of these protecting groups is crucial for the stability of the amino acid during the synthesis process and for the selective deprotection of specific sites.

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine, while the Trt group can be removed under acidic conditions. The Trt group is particularly useful because it can be cleaved under mildly acidic conditions that do not affect other sensitive groups. For instance, the Trt groups can be quantitatively cleaved from the 2-chlorotrityl resin with simultaneous side chain deprotection, as shown in the synthesis of peptide T 12 .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-Hgn(Trt)-OH would be influenced by the protecting groups. The Fmoc group is known to be sensitive to base, allowing for selective deprotection, while the Trt group is acid-labile and can be removed without affecting tert-butyl type groups or peptide ester bonds to TFA-labile resins. This selective sensitivity to chemical conditions is what makes Fmoc-L-Hgn(Trt)-OH and similar compounds valuable in the synthesis of complex peptides, including cyclic peptides and oligolysine cores for the assembly of multi-antigenic peptides or template-assembled synthetic proteins .

Scientific Research Applications

Protective Groups in Peptide Synthesis

Research by Góngora-Benítez et al. (2012) addressed the need for acid-labile cysteine-protecting groups within the Fmoc/tBu strategy, crucial for the regioselective construction of disulfide bonds in peptides. Their work demonstrated the compatibility and application of S-Dpm alongside S-Trt groups, contributing to the advancement of peptide synthesis techniques (Miriam Góngora-Benítez, et al., 2012).

Advancements in Peptide Synthesis

Kar et al. (2020) developed an operationally simple method for chemical protein synthesis, utilizing Fmoc-masked N-terminal cysteine in peptide thioester segments. This approach leverages the stability of the Fmoc group under harsh conditions, highlighting the significance of Fmoc-Cys(Trt)-OH in facilitating peptide synthesis and its potential in protein engineering (A. Kar, et al., 2020).

Novel Materials for Biomedical Applications

Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. The study demonstrated the potential of Fmoc-decorated self-assembling peptides in developing resin-based composites for biomedical applications, emphasizing the antibacterial and anti-inflammatory benefits of these materials (L. Schnaider, et al., 2019).

Fluorescent Peptides for Live-Cell Imaging

Mendive-Tapia et al. (2017) detailed the preparation of Fmoc-Trp(C2-BODIPY)-OH for live-cell fluorescence imaging. This work illustrates the use of Fmoc-based fluorescent amino acids in creating peptides that can be utilized in high-specificity imaging applications, contributing to the advancements in cellular biology and diagnostics (Lorena Mendive-Tapia, et al., 2017).

Safety and Hazards

The safety data sheet for “Fmoc-L-Hgn(Trt)-OH” indicates that it has an acute toxicity (oral) and can cause skin corrosion/irritation .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAHDTODHGODCZ-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Hgn(Trt)-OH

CAS RN

1263046-43-0
Record name (S)-Fmoc-2-amino-5-(trityl-carbamoyl)-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.